![molecular formula C13H24O8 B14253010 Bis[2-(2-methoxyethoxy)ethyl] propanedioate CAS No. 170014-35-4](/img/structure/B14253010.png)
Bis[2-(2-methoxyethoxy)ethyl] propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-methoxyethoxy)ethyl] propanedioate is an organic compound with the molecular formula C10H20O6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two methoxyethoxy groups attached to a propanedioate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-methoxyethoxy)ethyl] propanedioate typically involves the reaction of propanedioic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of methoxyethoxy groups with new functional groups.
Aplicaciones Científicas De Investigación
Bis[2-(2-methoxyethoxy)ethyl] propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the preparation of biologically active molecules and as a medium for cell culture studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its excellent solubility and stability properties.
Mecanismo De Acción
The mechanism of action of Bis[2-(2-methoxyethoxy)ethyl] propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their transport and reactivity. Additionally, its ester groups can undergo hydrolysis to release active molecules that participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the propanedioate backbone.
Tetraethylene glycol dimethyl ether: Shares the methoxyethoxy groups but has a different central structure.
Diethylene glycol dimethyl ether: Contains fewer ethylene glycol units compared to Bis[2-(2-methoxyethoxy)ethyl] propanedioate.
Uniqueness
This compound is unique due to its combination of methoxyethoxy groups and a propanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
170014-35-4 |
|---|---|
Fórmula molecular |
C13H24O8 |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
bis[2-(2-methoxyethoxy)ethyl] propanedioate |
InChI |
InChI=1S/C13H24O8/c1-16-3-5-18-7-9-20-12(14)11-13(15)21-10-8-19-6-4-17-2/h3-11H2,1-2H3 |
Clave InChI |
RXYLRKHYAWZGDK-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)CC(=O)OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


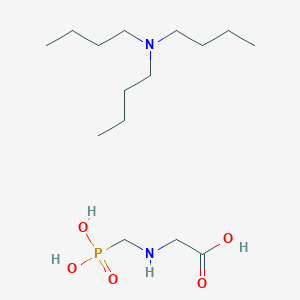
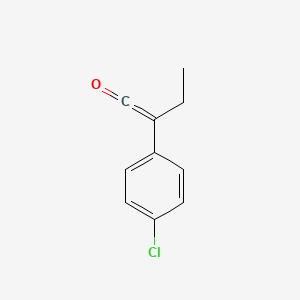
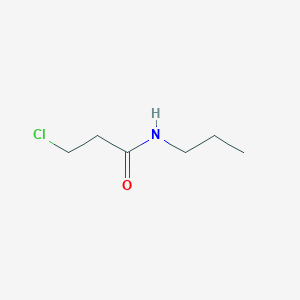
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
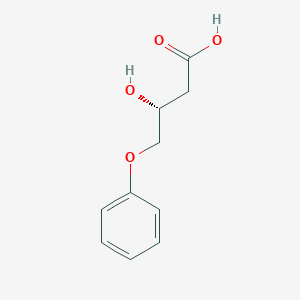
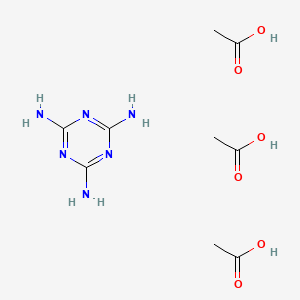
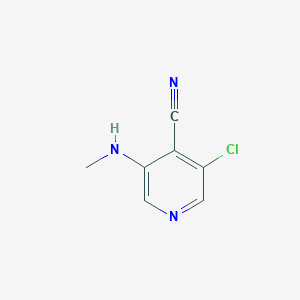
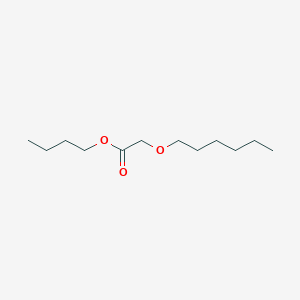
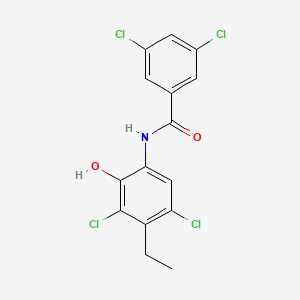
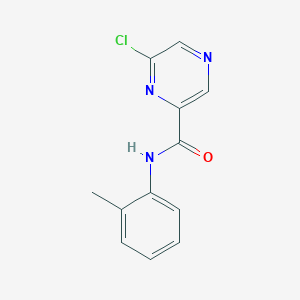
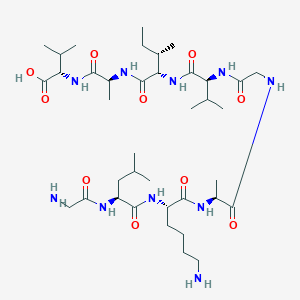
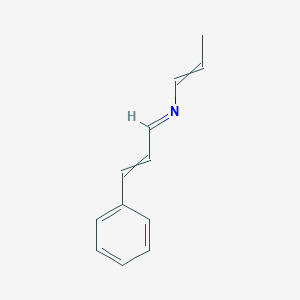
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
